molecular formula C20H20ClNO2 B4993325 8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline

8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline

Cat. No.: B4993325
M. Wt: 341.8 g/mol
InChI Key: CKJNXBOWEVXBIJ-UHFFFAOYSA-N
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Description

8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a 3-(4-chloro-3-ethylphenoxy)propoxy substituent, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction between 4-chloro-3-ethylphenol and 3-bromopropanol in the presence of a base such as potassium carbonate to form 3-(4-chloro-3-ethylphenoxy)propanol.

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Coupling Reaction: The final step involves the coupling of the 3-(4-chloro-3-ethylphenoxy)propanol with the quinoline core using a suitable coupling reagent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The compound may also inhibit enzymes involved in critical biochemical pathways, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

    8-Hydroxyquinoline: Known for its metal-chelating properties.

Uniqueness

8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. Its chloro and ethyl groups, along with the propoxy linkage, differentiate it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Properties

IUPAC Name

8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c1-2-15-14-17(9-10-18(15)21)23-12-5-13-24-19-8-3-6-16-7-4-11-22-20(16)19/h3-4,6-11,14H,2,5,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJNXBOWEVXBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCCOC2=CC=CC3=C2N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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